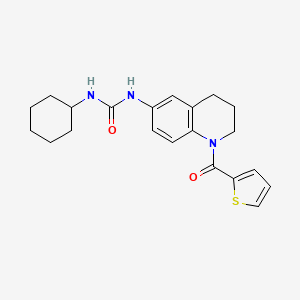

1-环己基-3-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

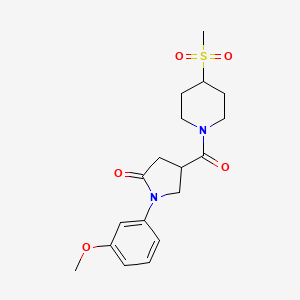

The compound 1-Cyclohexyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a derivative of thiophene carboxylic acid, which has garnered interest due to its role in constructing coordination polymers and its potential applications in organic synthesis and as an anticancer agent. Thiophene-2-carboxylic acids, in particular, have been identified as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication, highlighting their significance in medicinal chemistry .

Synthesis Analysis

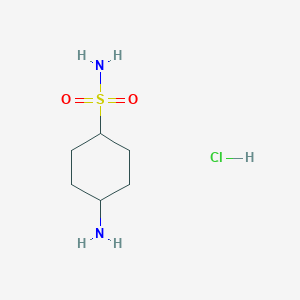

The synthesis of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, involves the reaction of thiophene-2-carboxylic acid with dicyclohexylcarbodiimide in dichloromethane, followed by aqueous work-up and extraction. The product is then crystallized from a hot ethanol solution, allowing for slow cooling to room temperature . Another synthesis pathway for a similar class of compounds, 1-substituted 3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles, involves the condensation of cyclohexylidene(cyano)thioacetamides with aldehydes or the reaction of 2-acyl-1-(morpholin-4-yl)cycloalkenes with dithiomalonamide .

Molecular Structure Analysis

The molecular structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea has been determined to be orthorhombic with specific bond lengths and angles within normal ranges. The thiophene ring is slightly puckered, and the molecule contains two coplanar arrangements involving the nitrogen, carbon, and oxygen atoms. The dihedral angles between the thiophene ring and these planes are significant, and the cyclohexyl groups adopt a chair conformation .

Chemical Reactions Analysis

The chemical reactions of the related compounds include alkylation, where 1-substituted 3-thioxo-hexahydroisoquinoline-4-carbonitriles react with various alkylating agents to produce isoquinolin-3-yl sulfides or undergo Thorpe cyclization to form thieno[2,3-c]isoquinolines . These reactions demonstrate the reactivity of the sulfur-containing heterocycles and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea is stabilized by intermolecular hydrogen bonding interactions, which form chains in the crystal lattice. The compound crystallizes as a colorless block, and the crystallographic data, including unit cell dimensions and space group, have been provided. The experimental conditions for the X-ray crystallography, such as the wavelength of the radiation used and the diffractometer details, are also specified .

科学研究应用

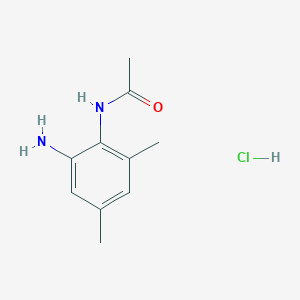

简便合成和衍生物反应性

Elkholy 和 Morsy (2006) 的研究深入探讨了通过环己酮与各种试剂(包括尿素和硫脲)的反应来合成四氢吡啶并喹啉衍生物,展示了该化合物作为有机合成中构建模块的潜力。这项工作重点介绍了所选衍生物的抗菌活性,表明了在开发新的抗菌剂中的潜在应用 (Elkholy & Morsy, 2006).

衍生物的生化评估

Vidaluc 等人 (1995) 合成了一系列柔性的 1-(2-氨基乙氧基)-3-芳(氧)基(硫)脲,评估了它们的抗乙酰胆碱酯酶活性。该研究旨在优化药效基团之间的间隔长度,表明环己基可以有效地取代芳香族残基,而不会损害活性。这一发现表明该化合物在设计具有潜在治疗应用的抑制剂中的实用性 (Vidaluc et al., 1995).

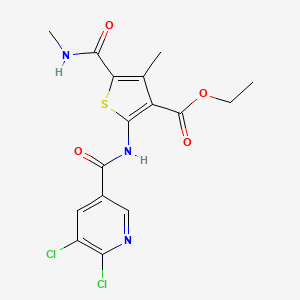

合成和烷基化

Dyachenko 和 Vovk (2012) 探索了六氢异喹啉衍生物的合成和烷基化,提出了生产异喹啉-3-基硫化物和噻吩并[2,3-c]异喹啉的方法。这些发现对复杂杂环化合物的合成具有重要意义,这可能在药物化学和材料科学中很有用 (Dyachenko & Vovk, 2012).

杂环化合物的催化活性和合成

Zeng 等人 (2009) 对稳定的螺环(烷基)(氨基)卡宾的合成进行的研究突出了这种卡宾作为过渡金属基催化剂配体的效率。该研究展示了它在仲二烷基胺的内部炔烃加氢氨化中的应用,扩大了合成含氮杂环化合物的催化方法的范围,包括四氢喹啉衍生物 (Zeng et al., 2009).

作用机制

Target of Action

The primary target of 1-Cyclohexyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is the VEGFR2 receptor . The VEGFR2 receptor plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

1-Cyclohexyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea interacts with its target, the VEGFR2 receptor, by binding to its active site . This interaction inhibits the receptor’s activity, thereby disrupting the VEGF signaling pathway.

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels from pre-existing vessels. By inhibiting the VEGFR2 receptor, the compound disrupts this pathway, leading to reduced angiogenesis .

Result of Action

The compound exhibits antiproliferative activities on cancer cell lines, comparable to that of the reference drug sorafenib . It induces apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase on HT-29 cells .

未来方向

属性

IUPAC Name |

1-cyclohexyl-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-20(19-9-5-13-27-19)24-12-4-6-15-14-17(10-11-18(15)24)23-21(26)22-16-7-2-1-3-8-16/h5,9-11,13-14,16H,1-4,6-8,12H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEMGRVJMIHTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)

![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)

![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)